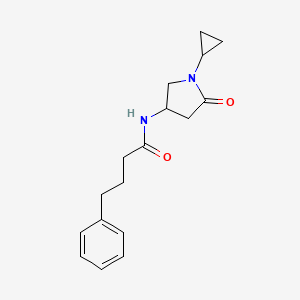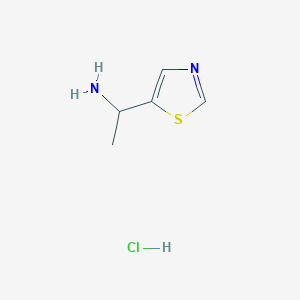![molecular formula C10H17NO3 B2715375 Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate CAS No. 1895382-85-0](/img/structure/B2715375.png)
Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate is a chemical compound that is derived from carbamic acid . It is also known as BOC-amide . This compound is used in various laboratory chemical applications .
Synthesis Analysis
The synthesis of tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate involves several steps. In one method, Boc anhydride is added to a dry reaction flask along with ethanol, and the reaction mixture is cooled to an ice bath. Slowly, a 70% solution of ammonia is added. The mixture is then stirred at approximately 0°C for 1 hour, after which the reaction mixture is transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis
The molecular structure of tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate can be represented by the formula C5H11NO2 . The molecular weight of this compound is 117.1463 . The IUPAC Standard InChIKey for this compound is LFKDJXLFVYVEFG-UHFFFAOYSA-N .Chemical Reactions Analysis
Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate is a solid compound . Its melting point is between 105-108 °C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
- Anti-Inflammatory Agents : Researchers explore the potential of this compound as an anti-inflammatory agent due to its unique structure and interactions with biological targets .
- PDE4 Inhibition : Tert-butyl N-[(1R, 2S, 5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl]carbamate derivatives have been investigated as effective PDE4 inhibitors for treating inflammatory diseases .
- Jaspine B Intermediate : Tert-butyl N-[(1R, 2S, 5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl]carbamate serves as an intermediate in the synthesis of ®-tert-butyl benzyl (1-hydroxybut-3-yn-2-yl) carbamate, a precursor to the natural product jaspine B. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines .
Medicinal Chemistry and Drug Development
Natural Product Synthesis
Chemical Biology
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate involves several steps. The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of the amine under acidic conditions provides the product as the TFA salt .
Safety and Hazards
Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate should not be released into the environment . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water and seek medical attention if symptoms persist .
properties
IUPAC Name |
tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSQXOIYRVCHBS-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate | |
CAS RN |
1895382-85-0 |
Source


|
| Record name | tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

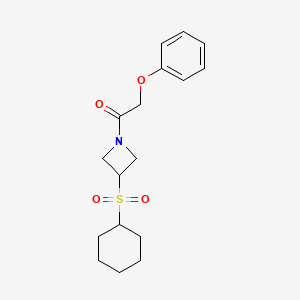
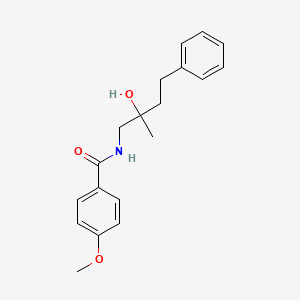
![9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one](/img/structure/B2715298.png)
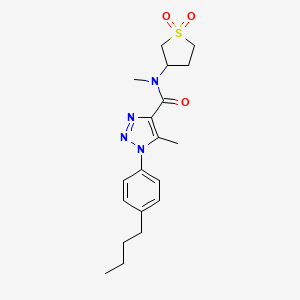

![2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2715302.png)
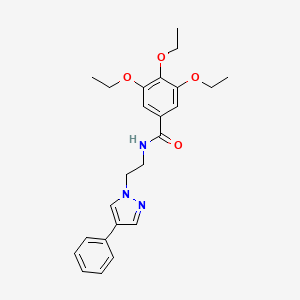
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715306.png)
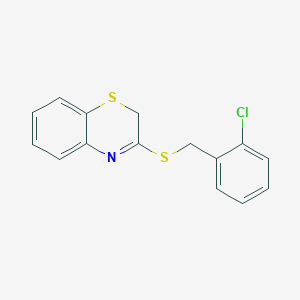
![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2715309.png)
![N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B2715311.png)
![Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B2715312.png)
